4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride
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Overview
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.
Chloromethylation: The imidazole derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid. This reaction introduces the chloromethyl group at the 5-position of the imidazole ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation may produce an aldehyde or carboxylic acid derivative.
Scientific Research Applications
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Methyl-2-(2-phenylethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties and biological activities.
5-(Bromomethyl)-2-(2-phenylethyl)-1H-imidazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity and applications.
Uniqueness
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCQXVZNRJTIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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